molecular formula C12H10S2 B1631184 1,4-Di(2-thienyl)-1,3-butadiene CAS No. 23354-93-0

1,4-Di(2-thienyl)-1,3-butadiene

Cat. No.: B1631184
CAS No.: 23354-93-0
M. Wt: 218.3 g/mol
InChI Key: SEIGKYBFMXSLAH-IJIVKGSJSA-N
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Description

1,4-Di(2-thienyl)-1,3-butadiene is a chemical compound with the linear formula C12H10O2S2 . It is used in the synthesis of various organic compounds, including polymers .


Synthesis Analysis

The synthesis of this compound often involves the Paal–Knorr condensation reaction . This reaction is a common method for the synthesis of pyrroles .


Molecular Structure Analysis

The molecular structure of this compound is determined by methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These methods provide detailed information about the molecular structural properties of the compound.


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can be electropolymerized to form poly-1,4-bis(2-thienyl)benzene (PDTB), a conductive polymer .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.34 . Its physical and chemical properties are influenced by its molecular structure and can be analyzed using techniques like FT-IR and NMR spectroscopy .

Scientific Research Applications

Liquid Crystalline Behavior and Polymerization

1,4-Di(2-thienyl)-1,3-butadiene has been found to exhibit liquid crystalline behavior upon heating, a property useful in materials science. This compound and similar diynes undergo polymerization in their liquid crystalline state, although the polymers formed do not retain the liquid crystalline behavior. The sulfur atom in the heteroaromatic moieties plays a significant role in inducing this behavior (Sarkar & Talwar, 1999).

Synthesis of Conjugated F-Polyenes

In the field of organic chemistry, this compound has been involved in the synthesis of novel F-polyenes containing thienyl ring systems. These compounds have been prepared through reactions involving organolithium derivatives and exhibit unique structural properties (Shtarev & Chvátal, 1997).

Cross-Coupling Reactions

In another study, this compound played a key role in cross-coupling reactions. A selective cross-coupling could be effected under mildly basic conditions, leading to the formation of 4-aryl-1,3-dienylsilanes. This process demonstrates the compound's utility in creating diverse organic structures (Denmark & Tymonko, 2005).

Photoluminescence Properties

This compound derivatives have been synthesized and studied for their photoluminescence properties. These derivatives exhibit red and near-infrared photoluminescence, making them potentially useful in optoelectronic applications. The derivatives with specific π-acceptor groups show inverted solvatochromism in both optical absorption and fluorescence spectroscopies (Ishii, Makishima, & Nakata, 2015).

Conductive Polymer Properties

The electrochemical and optical properties of polymers derived from this compound have been explored. These studies are crucial in understanding the conductive properties of these polymers and their potential applications in electronic devices (Onoda, Iwasa, Kawai, & Yoshino, 1993).

Safety and Hazards

The safety data sheet (SDS) for 1,4-Di(2-thienyl)-1,3-butadiene indicates that it may pose certain hazards. The compound is labeled with the signal word “Warning” and may cause harm if ingested or inhaled .

Future Directions

The future research directions for 1,4-Di(2-thienyl)-1,3-butadiene include its potential applications in the field of photoelectrochemical hydrogen evolution and the development of new low band gap semiconductors . Further studies are also needed to fully understand its mechanism of action .

Mechanism of Action

Target of Action

1,4-Di(2-thienyl)-1,3-butadiene, also known as 1,4-di(thiophen-2-yl)buta-1,3-diene, is primarily used in the synthesis of polymers and monomers that exhibit electrical conductivity and specific photochemical properties . The compound’s primary targets are the thiophene and pyrrole rings, which are interconnected by their α-positions .

Mode of Action

The compound interacts with its targets through a process known as electropolymerization . This process involves the use of electrochemical processes such as cyclic voltammetry (CV), chronoamperometry (CA), and amperometry (i-t), which show different abilities to electropolymerize . The result is the formation of poly-1,4-bis(2-thienyl)benzene (PDTB) photoelectrodes with various microporous structures and regulated S oxidation states .

Biochemical Pathways

The electropolymerization process results in the formation of PDTB photoelectrodes, which have an impact on the photoelectrochemical (PEC) hydrogen evolution process . The light absorption ability and charge separation of PDTB photoelectrodes are expanded and promoted, affecting the PEC hydrogen evolution process .

Pharmacokinetics

For instance, PDTB photoelectrodes prepared by CA show strong light absorption (310–2500 nm), indicating potential impacts on the compound’s bioavailability .

Result of Action

The result of the compound’s action is the formation of PDTB photoelectrodes with various microporous structures and regulated S oxidation states . These photoelectrodes show the best photoelectrochemical activity with a charge transfer resistance of 7 Ω, a photocurrent of 0.9 mA cm−2, and an increased onset hydrogen production potential to 0.92 V .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH. For instance, PDTB photoelectrodes prepared by CA show the best photoelectrochemical activity at a pH of 11 . Furthermore, the open circuit potential on PDTB under visible light reaches 1.4 V versus RHE at pH 12 .

Properties

IUPAC Name

2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIGKYBFMXSLAH-IJIVKGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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